Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate
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Overview
Description
Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate is a chemical compound characterized by its unique structure, which includes an ethyl group, a chloro and fluoro-substituted phenoxy group, and a pentanoate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate typically involves the reaction of 3-chloro-2-fluorophenol with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants and the removal of the product, ensuring a consistent and high-quality yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(3-chloro-2-fluoro-phenoxy)pentanoic acid
Reduction: 5-(3-chloro-2-fluoro-phenoxy)pentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(3-chloro-2-fluoro-phenoxy)pentanoate is similar to other phenoxy esters, such as Ethyl 5-(2,4-dichlorophenoxy)pentanoate and Ethyl 5-(2,4,5-trichlorophenoxy)pentanoate. These compounds share the phenoxy group but differ in the substitution pattern on the phenyl ring. The presence of the chloro and fluoro groups in this compound gives it unique chemical and biological properties compared to its analogs.
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Properties
IUPAC Name |
ethyl 5-(3-chloro-2-fluorophenoxy)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO3/c1-2-17-12(16)8-3-4-9-18-11-7-5-6-10(14)13(11)15/h5-7H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGVWPUPXKQWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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